molecular formula C19H25N3O2 B12282786 4-[(4-Boc-1-piperazinyl)methyl]quinoline

4-[(4-Boc-1-piperazinyl)methyl]quinoline

Cat. No.: B12282786
M. Wt: 327.4 g/mol
InChI Key: KBNQLWXDIULPLY-UHFFFAOYSA-N
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Description

4-[(4-Boc-1-piperazinyl)methyl]quinoline is a chemical compound that features a quinoline ring substituted with a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Boc-1-piperazinyl)methyl]quinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Boc-1-piperazinyl)methyl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to quinoline N-oxide derivatives, while reduction can yield dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 4-[(4-Boc-1-piperazinyl)methyl]quinoline involves its interaction with specific molecular targets, such as receptors in the central nervous system. The Boc-protected piperazine moiety can be deprotected under physiological conditions, allowing the compound to interact with its target .

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

tert-butyl 4-(quinolin-4-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)22-12-10-21(11-13-22)14-15-8-9-20-17-7-5-4-6-16(15)17/h4-9H,10-14H2,1-3H3

InChI Key

KBNQLWXDIULPLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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